molecular formula C8H7ClN2 B577678 5-Chloro-1-methyl-1H-indazole CAS No. 1209268-02-9

5-Chloro-1-methyl-1H-indazole

Cat. No.: B577678
CAS No.: 1209268-02-9
M. Wt: 166.608
InChI Key: ANWQWNSLIXJXOF-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. The presence of a chlorine atom at the 5-position and a methyl group at the 1-position distinguishes this compound from other indazole derivatives. Indazoles are known for their diverse biological activities and are used in various medicinal applications.

Scientific Research Applications

5-Chloro-1-methyl-1H-indazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloroaniline with methyl isocyanide in the presence of a base can lead to the formation of the desired indazole derivative. Another method involves the use of transition metal catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the choice of solvents and reagents is crucial to minimize byproducts and ensure environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1-methyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .

Comparison with Similar Compounds

    1-Methyl-1H-indazole: Lacks the chlorine atom at the 5-position.

    5-Bromo-1-methyl-1H-indazole: Contains a bromine atom instead of chlorine at the 5-position.

    1H-Indazole: Lacks both the chlorine and methyl groups.

Uniqueness: 5-Chloro-1-methyl-1H-indazole is unique due to the presence of both the chlorine atom and the methyl group, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties compared to other indazole derivatives .

Properties

IUPAC Name

5-chloro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWQWNSLIXJXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672027
Record name 5-Chloro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209268-02-9
Record name 5-Chloro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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